2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Description
This compound, with the chemical formula C20H19ClN4O2S3 , belongs to the class of thiadiazole derivatives It exhibits intriguing properties due to its unique structural features, combining a thiadiazole ring, a benzyl group, and an acetohydrazide moiety
Properties
Molecular Formula |
C20H19ClN4O2S3 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S3/c1-13(15-5-9-17(27-2)10-6-15)22-23-18(26)12-29-20-25-24-19(30-20)28-11-14-3-7-16(21)8-4-14/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-13+ |
InChI Key |
AQECZRQDYDBPLG-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid , esterification with methanol yields the corresponding methyl ester.
- Hydrazination : The methyl ester reacts with hydrazine to form the hydrazide intermediate.
- Salt Formation and Cyclization : The hydrazide undergoes salt formation and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5) . This compound serves as a key building block for the target compound.
Chemical Reactions Analysis
- Oxidation and Reduction : The thiadiazole ring can undergo oxidation or reduction reactions, leading to diverse derivatives.
- Substitution Reactions : The chlorobenzyl group is susceptible to substitution reactions, allowing modification of the compound.
- Common Reagents and Conditions : Reagents like oxidizing agents , reducing agents , and base-catalyzed reactions play a role in its transformations.
- Major Products : These reactions yield derivatives with altered functional groups, influencing their properties.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and design novel derivatives for materials science.
- Biology : Investigations into its bioactivity, such as antimicrobial or antiviral properties.
- Medicine : Potential as a lead compound for drug development.
- Industry : Applications in organic synthesis and materials.
Mechanism of Action
- Molecular Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways Involved : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to other thiadiazole derivatives.
- Similar Compounds : Explore related compounds, such as dendrodoine analogs .
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